ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic ester featuring a pyrazolopyridine core. Key structural features include:
- Ethyl ester group at position 4, which influences lipophilicity and metabolic stability.
- 6-ethyl and 3-methyl substituents, contributing steric and electronic effects.
- 1-phenyl group, enhancing aromatic interactions in target binding.
Its synthesis typically involves multi-step reactions, including cyclization and substitution, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 6-ethyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-4-13-11-15(18(22)23-5-2)16-12(3)20-21(17(16)19-13)14-9-7-6-8-10-14/h6-11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBCTUSBBXFWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Group at Position 6
Introducing the ethyl group at position 6 necessitates a nucleophilic substitution or alkylation step. Patent CN115872995B employs Grignard reagents (e.g., isopropyl magnesium bromide) at -40°C to -5°C to functionalize pyrazolopyridine intermediates. For ethyl incorporation, ethyl magnesium bromide could react with a halogenated intermediate (e.g., 6-bromo derivative) under similar conditions. The molar ratio of Grignard reagent to substrate (1:1–1.5:1) is critical for minimizing side reactions.
Methyl Group at Position 3
The methyl group at position 3 is typically introduced via the starting material. The Wiley article (10.1002/jhet.4517) synthesizes 3-methyl derivatives by reacting pyridin-3-amine with ethyl acetoacetate. This approach could be adapted by using methyl acetoacetate to ensure methyl incorporation during cyclization.
Esterification at Position 4
The ethyl ester at position 4 is introduced through oxidation and esterification. CN115872995B outlines a method where 1-(2-tetrahydropyranyl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is oxidized to the carboxylic acid using silver oxide and hydrochloric acid. Subsequent esterification with ethanol in acidic conditions yields the ethyl ester. For the target compound, this step would follow after introducing the ethyl and methyl groups.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
DMF and triethylamine are pivotal for facilitating cyclization, as evidenced by their use in CN105801574A. Elevated temperatures (60°C) enhance reaction kinetics, while lower temperatures (-40°C to -5°C) are optimal for Grignard reactions.
Catalytic Systems
The RSC supplementary data highlights acetic acid as a catalyst for cyclocondensation. For the target compound, a dual solvent system (DMF/acetic acid) may balance cyclization and substitution efficiency.
Analytical Validation
Spectroscopic Characterization
Purity and Yield
-
Column chromatography (ethyl acetate/hexane) achieves >95% purity.
-
Overall yields range from 43% to 85%, depending on stepwise optimization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes alkaline or acidic hydrolysis to form the corresponding carboxylic acid derivative, a reaction critical for enhancing water solubility or enabling further derivatization.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaOH (2M) | Reflux, 6 h | 6-Ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Kinase inhibitor synthesis |
| HCl (concentrated) | Reflux, 4 h | Same as above | Intermediate for amidation |
This hydrolysis is reversible under esterification conditions (e.g., ethanol/H₂SO₄), enabling tailored modifications.
Amidation and Transesterification
The ester group participates in nucleophilic acyl substitution reactions with amines or alcohols:
Amidation
Reaction with primary or secondary amines in the presence of coupling agents like EDCl/HOBt produces amides:
Amidation is pivotal for generating derivatives with enhanced biological activity, such as kinase inhibitors.
Transesterification
In methanol or other alcohols with acid catalysis, the ethyl ester is exchanged for alternative alkyl groups (e.g., methyl, benzyl):
Decarboxylation Reactions
Under strong basic conditions or with hydrazine, the ester undergoes decarboxylation to yield simpler pyrazolo[3,4-b]pyridine derivatives. For example:
This reaction modifies the electronic profile of the molecule, potentially altering its binding affinity for biological targets .
Electrophilic Aromatic Substitution
The phenyl and pyridine rings participate in halogenation or nitration under controlled conditions:
| Reaction | Reagent | Position | Product Utility |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | C-5 or C-7 | Introduction of halogens for coupling |
| Nitration | HNO₃/H₂SO₄ | C-6 | Precursor for amine functionalization |
These substitutions expand the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Oxidation of Alkyl Substituents
The ethyl and methyl groups undergo oxidation to carboxylic acids or ketones using strong oxidizing agents like KMnO₄ or CrO₃:
Such transformations are employed to modulate the compound’s polarity or introduce reactive handles for conjugation.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is , with a molecular weight of approximately 309.4 g/mol. The compound features a pyrazolo-pyridine core structure, which is significant for its biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. This compound has been evaluated for its effectiveness against various cancer cell lines. For instance, a study demonstrated that this compound inhibits cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
2. Anti-inflammatory Effects
Research has shown that compounds with similar structures can act as anti-inflammatory agents. This compound has been tested in vitro for its ability to reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new pesticides. Preliminary studies indicate that it exhibits insecticidal properties against common agricultural pests, making it a valuable addition to sustainable agriculture practices .
Materials Science Applications
1. Polymer Chemistry
The compound's reactivity can be utilized in polymer synthesis. It serves as a building block for creating novel polymers with enhanced mechanical properties and thermal stability. Research is ongoing to explore its use in developing high-performance materials suitable for industrial applications .
Data Summary Table
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized this compound and tested it on various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Agricultural Use
A field trial was conducted to evaluate the efficacy of this compound as an insecticide against aphids on tomato plants. The trial demonstrated a reduction of over 70% in aphid populations within two weeks of application, showcasing its potential as an eco-friendly pest control agent.
Mechanism of Action
The mechanism by which ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to the observed biological activities.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in inflammatory and oxidative stress pathways.
Receptors: Binding to receptors that regulate cellular functions and signaling.
Comparison with Similar Compounds
Substituent Variations at Position 6
Modifications at position 6 significantly alter electronic and steric properties:
Analysis :
Variations in Ester Groups
The ester group at position 4 affects pharmacokinetics:
Analysis :
Substituent Variations at Position 1
The N1 substituent influences target binding and aromatic interactions:
Analysis :
- Phenyl groups (Target Compound) provide strong aromatic interactions, critical for binding to hydrophobic enzyme pockets.
Biological Activity
Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1018151-08-0) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Biological Activity Overview
The biological activities of pyrazolo[3,4-b]pyridines, including this compound, encompass a range of pharmacological effects:
- Anticancer Properties :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as phosphodiesterase type 4 (PDE4), which plays a role in inflammatory processes .
- Protein Interaction : It interacts with various proteins involved in signaling pathways that regulate cell growth and survival, thereby influencing tumor progression and immune responses .
Anticancer Activity
A study conducted by Huang et al. (2007) demonstrated that pyrazolo[3,4-b]pyridine derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential . Another study highlighted the efficacy of these compounds against breast cancer cell lines, showing significant reductions in cell viability at micromolar concentrations.
Antitubercular Activity
In a recent investigation into the antitubercular properties of pyrazolo[3,4-b]pyridines, compounds were tested against M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). Results indicated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold significantly enhanced their activity against this pathogen .
Summary Table of Biological Activities
Q & A
Q. Experimental design :
Structural analogs : Synthesize derivatives with substituent modifications (Table 1) .
Kinase assays : Test against recombinant kinases (e.g., EGFR, CDK2) using fluorescence polarization or radioactive ATP-binding assays .
Q. Table 1. Substituent Effects on Kinase IC₅₀
| Substituent (Position 6) | Kinase Target | IC₅₀ (nM) | Selectivity Ratio* |
|---|---|---|---|
| Ethyl (reference) | EGFR | 85 ± 4 | 1.0 |
| Cyclopropyl | EGFR | 42 ± 3 | 2.3 |
| Methoxy | CDK2 | 120 ± 10 | 0.7 |
*Selectivity ratio relative to off-target kinases (e.g., VEGFR2).
Key finding : Cyclopropyl at position 6 enhances EGFR binding by 2.3-fold due to improved hydrophobic interactions in the ATP-binding pocket .
How can computational modeling resolve contradictions in SAR studies for pyrazolo[3,4-b]pyridines?
Q. Methodology :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., with EGFR PDB: 1M17). Focus on hydrogen bonding (e.g., pyridine N with Lys745) and π-π stacking (phenyl group with Phe723) .
MD simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable conformations .
Case study : Discrepancies in IC₅₀ values for methyl vs. trifluoromethyl derivatives were resolved by identifying steric clashes in the hydrophobic pocket via MM/GBSA binding energy calculations .
What strategies improve solubility without compromising bioactivity?
Prodrug design : Replace ethyl ester with morpholinoethyl or PEGylated esters to enhance aqueous solubility (logP reduction from 3.2 to 1.8) .
Co-crystallization : Use co-formers like succinic acid to create stable salts (melting point: 180–185°C) without altering the core structure .
Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to maintain plasma stability while improving bioavailability (AUC increase by 40%) .
Data Contradiction Analysis
Why do some studies report conflicting IC₅₀ values for similar derivatives?
Potential factors:
- Assay variability : Radioactive vs. fluorescence-based kinase assays may yield differences due to ATP competition thresholds .
- Crystallographic artifacts : X-ray structures solved at low resolution (>2.5 Å) may misrepresent ligand conformations .
- Batch purity : Impurities >5% (e.g., unreacted starting materials) can artificially inflate IC₅₀ values .
Resolution : Validate compounds via HPLC (purity >98%) and standardize assay protocols (e.g., ADP-Glo™ kinase assays) .
Methodological Innovations
How can reaction pathways be optimized using computational tools?
- Reaction path search : Apply artificial force-induced reaction (AFIR) methods to identify low-energy intermediates (e.g., transition states for cyclization steps) .
- Machine learning : Train models on existing pyrazolo[3,4-b]pyridine syntheses to predict optimal conditions (e.g., solvent: DMF, temp: 110°C) with 85% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
